molecular formula C2H5NO<br>C2H5NO<br>CH3CONH2 B032628 Acetamide CAS No. 60-35-5

Acetamide

Cat. No.: B032628
CAS No.: 60-35-5
M. Wt: 59.07 g/mol
InChI Key: DLFVBJFMPXGRIB-UHFFFAOYSA-N
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Description

Acetamide, also known as ethanamide, is an organic compound with the chemical formula CH₃CONH₂. It is derived from acetic acid and is the simplest amide. This compound is a colorless, hygroscopic solid that is odorless in its pure form but may have a mousy odor when impure. It is soluble in water, ethanol, and other organic solvents. This compound finds use as a plasticizer, industrial solvent, and in various chemical synthesis processes .

Laboratory Synthesis:

Industrial Production:

Scientific Research Applications

Acetamide has a wide range of applications in scientific research:

Chemistry:

  • Used as a solvent for various organic and inorganic compounds.
  • Employed in the synthesis of other chemical compounds, such as methylamine and acetic acid derivatives.

Biology:

  • Utilized in the study of enzyme kinetics and protein structure due to its ability to form hydrogen bonds.

Medicine:

  • Investigated for its potential use in pharmaceuticals, particularly in the synthesis of drug intermediates and active pharmaceutical ingredients.

Industry:

Safety and Hazards

Acetamide has low toxicity but can cause a reduction in weight when exposed to a high oral dose . It mildly irritates eyes, mucous membranes, and skin . Its combustion generates fumes or toxic gases . It is suspected of causing cancer .

Future Directions

Acetamide has been detected near the center of the Milky Way galaxy . This finding is potentially significant because this compound has an amide bond, similar to the essential bond between amino acids in proteins . This could have implications for understanding the radiation-induced synthesis of prebiotic molecules in cold space media .

Chemical Reactions Analysis

Acetamide undergoes various chemical reactions, including:

Oxidation:

  • This compound can be oxidized to produce acetic acid and nitrogen gas under specific conditions.

Reduction:

  • Reduction of this compound can yield ethylamine, especially when using reducing agents like lithium aluminum hydride.

Substitution:

  • This compound can undergo substitution reactions, such as the formation of N-substituted acetamides when reacted with alkyl halides.

Hydrolysis:

  • Acidic or basic hydrolysis of this compound results in the formation of acetic acid and ammonia: [ \text{CH}_3\text{CONH}_2 + \text{H}_2\text{O} \rightarrow \text{CH}_3\text{COOH} + \text{NH}_3 ]

Common Reagents and Conditions:

Comparison with Similar Compounds

Acetamide is often compared with other amides, such as:

N,N-Dimethylthis compound (DMA):

    Structure: DMA has two methyl groups attached to the nitrogen atom, making it more hydrophobic.

    Usage: DMA is more widely used as a solvent in industrial applications due to its higher solubility and lower toxicity.

Formamide:

    Structure: Formamide has a single hydrogen atom attached to the nitrogen, making it the simplest amide.

    Usage: Formamide is used as a solvent and in the production of pharmaceuticals and agrochemicals.

Urea:

    Structure: Urea has two amide groups attached to a single carbon atom.

    Usage: Urea is widely used as a fertilizer and in the production of plastics and resins.

Uniqueness of this compound:

Properties

IUPAC Name

acetamide
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InChI

InChI=1S/C2H5NO/c1-2(3)4/h1H3,(H2,3,4)
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InChI Key

DLFVBJFMPXGRIB-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)N
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Molecular Formula

C2H5NO, Array, CH3CONH2
Record name ACETAMIDE
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Related CAS

74330-92-0
Record name Acetamide, homopolymer
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DSSTOX Substance ID

DTXSID7020005
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Molecular Weight

59.07 g/mol
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Physical Description

Acetamide appears as colorless crystals with a mousy odor (NTP, 1999). Low toxicity., Colorless, deliquescent solid; [Hawley] Colorless crystals; [MSDSonline], Solid, COLOURLESS DELIQUESCENT CRYSTALS., Colorless crystals
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Boiling Point

430 °F at 760 mmHg (NTP, 1992), 222 °C at 760 mm Hg, 221.00 to 222.00 °C. @ 760.00 mm Hg, 222 °C, 430 °F
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Solubility

Very soluble (greater than or equal to 100 mg/mL at 72 °F) (NTP, 1992), In water, 7.05X10+5 mg/L at 24.5 °C, One gram dissolves in 0.5 mL water, 2 mL alcohol, 6 mL pyridine, Soluble in chloroform, glycerol, hot benzene, Slightly soluble in ether, 2250 mg/mL at 25 °C, Solubility in water, g/100ml: 200
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Density

1.159 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.159 at 20 °C/4 °C, 1.16 g/cm³, 1.159
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Vapor Pressure

1 mmHg at 149 °F (NTP, 1992), 0.04 [mmHg], 0.0182 mm Hg at 25 °C /OECD Guideline 104 (Vapor Pressure Curve)/, Vapor pressure, Pa at 65 °C: 133, 1 mmHg at 149 °F
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Color/Form

Deliquescent hexagonal crystals, Trigonal monoclinic crystals from alcohol and ether

CAS No.

60-35-5
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Melting Point

180.1 °F (NTP, 1992), 81.16 °C, 82 - 83 °C, 81 °C, 180.1 °F
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Record name Acetamide
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Record name ACETAMIDE
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Record name ACETAMIDE
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Synthesis routes and methods I

Procedure details

The invention may be described with reference to the accompanying drawing. In the sole FIGURE a schematic flow diagram of one embodiment of the process of this invention is depicted. Elongated cylindrical reactor 10 is charged with a bed 11 of particulate sulfonated divinylbenzene-cross-linked polystyrene ion exchange resin. This resin is in the protonated (H+) form. While the resin is shown in a fixed bed configuration in the FIGURE, it will be appreciated that it could be in a stirred or fluidized bed configuration as well. Acetamide, acetaldehyde and water, in appropriate ratios, are continuously fed to the top of the resin bed via valved conduits 12, 14 and 15, respectively. The rate of reactant feed is regulated to provide a WHSV of from 0.01 to 2 kg of acetaldehyde/kg of resin/hour. Heat can be added to or removed from reactor 10 by means not shown as needed to control the reaction remperature, preferably between about 50° C. and about 110° C. A crude reaction product composed principally of water, unreacted acetaldehyde and acetamide, and ethylidine-bis-acetamide is continuously removed via valved conduit 16 to stripper 17. In stripper 17, a reduced pressure, generally from 600 to 200 mm of mercury absolute, is applied along with heat to maintain a bottom temperature of from about 70° to 150° C. Light materials are stripped overhead and are removed via conduit 19. These light materials include principally unreacted acetaldehyde, water and some acetamide. These light materials are condensed and may be discarded or treated to recover acetaldehyde, acetamide and water for recycle. A bottoms product, composed primarily of ethylidene-bis-acetamide and acetamide, is removed via conduit 20 to distillation column 21. Acetamide is taken overhead in column 21, condensed by means not shown, and removed via conduit 22, preferably to recycle to acetamide feed conduit 12. The bottoms product of column 21, composed of ethylidene-bis-acetamide and acetamide, is removed via conduit 24 to cracker 25. Cracker 25 is optionally equipped with agitator 26 and heating means not shown. A surface catalyst, very suitably glass powder, diatomaceous earth or a similar high surface area silicon or oxidic insoluble solid surface catalyst is charged to cracket 25 via conduit 27. The mixture of ethylidene-bis-acetamide and catalyst is heated (and optionally stirred). The cracker conditions are an absolute pressure of 30 to 100 mm of mercury and a temperature of 175° to 220° C. Under these conditions the ethylidene-bis-acetamide cracks to give vinylacetamide and acetamide. These products, as well as any residual acetamide present in the column 21 bottoms, are volatilized at the conditions of cracker 25 and are removed as an overhead via conduit 29. This overhead fraction is condensed and fed to distillation column 30. In column 30 the more volatile vinylacetamide is taken overhead, condensed, and removed as a liquid via conduit 31. Column 30 is generally operated at conditions such as a bottoms temperature of 130° to 180° C. and an absolute pressure of 30 to 100 mm of mercury. A bottoms fraction composed principally of acetamide is isolated and removed via conduit 32. Preferably, as is shown, this acetamide is recycled to feed line 12. There is real reason to remove and recover acetamide in two stages--one before and one after cracking. By so doing, the temperature in the cracker can be held at a high enough level to permit efficient cracking. Cracker 25 is equipped with bottoms take off 28 through which spent catalyst and heavy end byproducts can be withdrawn.
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ethylidine-bis-acetamide
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Synthesis routes and methods II

Procedure details

According to the process of this invention described hereinabove, the N-acyl-α-amino acid of formula (I) can be produced in good yields in one step from the oxirane (II) and the amide compound (III) with great industrial advantage. For example, according to the process of this invention, N-acetylphenylalanine can be obtained in a yield of as high as 72 to 98% from styrene oxide and acetamide as will be seen from Examples given hereinafter.
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amide
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Synthesis routes and methods III

Procedure details

The title compound was prepared under the same conditions as described in Example 1 with 5-(2-diethylamino-ethyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde and 5-acetamino-1,3-dihydro-indol-2-one as starting materials to give N-{3-[5-2-diethylamino-ethyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-ylmethylene]-2-oxo-2,3-dihydro-1H-indol-5-yl}-acetamide (52 mg, 57.9%) as a light yellow solid.
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57.9%

Synthesis routes and methods IV

Procedure details

Alternatively, 2-methoxy-N,N-dimethyl-2-pyridyl)acetamide is prepared by the following procedure. 2-Methoxy-2-(2-pyridyl)acetyl chloride hydrochloride, 22 g., [prepared by reacting 2-methoxy-2-(2-pyridyl)acetic acid in benzene with thionyl chloride] in 100 ml. of chloroform is added dropwise and with cooling to 50 g. of dimethylamine in 100 ml. of chloroform. The mixture is stirred for 4 hours, then 50 ml. of 5% aqueous sodium hydroxide is added and the chloroform solution is dried and concentrated to give 2-methoxy-N,N-dimethyl-2-(2-pyridyl)acetamide.
Name
2-Methoxy-2-(2-pyridyl)acetyl chloride hydrochloride
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Synthesis routes and methods V

Procedure details

The title compound was prepared as followed: (R)-(-)-N-carbobenzyloxy-3-methyl-3-[2-fluoro-4-[5-aminomethyl-2-oxo-3-oxazolidinyl]phenyl]azetidine was diluted with 220 mL dichloromethane, cooled to 0° C., and successively treated with 3.7 mL pyridine (46 mmol) and 1.8 mL acetic anhydride (19 mmol) with no observable change. The cooling bath was removed and the reaction mixture was warmed to room temperature for 16 hours. The visually unchanged solution was concentrated to a yellow foam, rediluted with 50 mL dichloromethane, and filtered to remove the remaining insoluble precipitate. The filtrate was purified by LC on 340 g (230-400) silica gel eluting with 2.5% methanol/ethyl acetate to afford 5.85 g (84%) of (S)-N-[[3-[3-fluoro-4-[1-(carbobenzyloxy)-3-methyl)-3-azetidinyl]-phenyl]-2-oxo-5-oxazolidinyl]methyl]-acetamide as a colorless glass. Rf 0.24 (2.5% methanol/ethyl acetate); [α]D -19° (c 0.9971, methanol); IR (mull) 1754, 1706, 1676, 1516, 1430, 1415, 1357, 1227, 1194, 1075 cm-1 ; 1H NMR (300 MHz, CDCl3) δ7.42 (dd, 1H, J=2.1 Hz, J=12.9 Hz, aromatic), 7.33 (m, 5H, aromatic), 7.13 (dd, 1H, J=2.2 Hz, J=8.5 Hz, aromatic), 7.04 (t, 1H, J=8.5 Hz, aromatic), 6.56 (bt, 1H, J=6.2 Hz, NH), 5.10 (s, 2H, Ph--CH2), 4.79 (m, 1H, methine), 4.30 (d, 2H, J=8.2 Hz, Ph--C--CH2a s), 4.01 (m, 3H, Ph--C--CH2b s, Ph--N--CH2a), 3.78 (dd, 1H, J=6.7 Hz, J=9.1 Hz, Ph--N--CH2b), 3.64 (m, 2H, NH--CH2 s), 2.02 (s, 3H, O=C--CH3), 1.60, (s, 3H, Ph--C--CH3); 13C NMR (75 MHz, CDCl3) 171.2, 160.3 (d, JCF =246 Hz), 156.6, 154.2, 137.9 (d, JCF =11 Hz), 136.5, 128.9 (d, JCF =14 Hz), 128.4, 127.9, 127.2 (d, JCF =7 Hz), 113.2 (d, JCF =2 Hz), 106.4 (d, JCF =28 Hz), 72.0, 66.6, 60.7, 60.3, 47.3, 41.7, 36.1, 28.1, 22.9; Anal. Calcd for C24H26N3O5F1 : C, 63.29; H, 5.75; N, 9.23. Found: C, 62.98; H, 5.96; N, 8.98.
Name
(R)-(-)-N-carbobenzyloxy-3-methyl-3-[2-fluoro-4-[5-aminomethyl-2-oxo-3-oxazolidinyl]phenyl]azetidine
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220 mL
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3.7 mL
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1.8 mL
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetamide
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Reactant of Route 2
Acetamide
Reactant of Route 3
Acetamide
Reactant of Route 4
Acetamide
Reactant of Route 5
Acetamide
Reactant of Route 6
Acetamide
Customer
Q & A

Q1: What is the molecular formula and weight of acetamide?

A1: this compound has the molecular formula CH3CONH2 and a molecular weight of 59.07 g/mol. []

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Researchers commonly employ FTIR, 1H-NMR, 13C-NMR, and mass spectrometry to characterize this compound and its derivatives. [, ]

Q3: How does the structure of this compound impact its reactivity?

A4: The presence of the amide group (NHCO) significantly influences this compound's reactivity. The nitrogen atom, with its lone pair of electrons, can participate in nucleophilic reactions. [, ] Additionally, the carbonyl group (C=O) is susceptible to attack by nucleophiles.

Q4: How does the proton exchange rate of this compound compare to that of thiothis compound?

A5: Studies using 15N NMR spectroscopy reveal that the base-catalyzed proton exchange for thiothis compound is about 1000 times faster than that of this compound at 25°C. Conversely, the acid-catalyzed exchange is 260 times slower for thiothis compound compared to this compound. []

Q5: Can this compound be used as a nitrogen source for phytoplankton growth?

A6: Yes, research shows that this compound is an excellent nitrogen source for the growth of Emiliania huxleyi, a cosmopolitan phytoplankton species. This utilization involves the transport of this compound into the cell followed by degradation to ammonia, possibly via amide-specific enzymes. []

Q6: How does this compound impact the anatomical structure of cocklebur plants grown in a calcium-deficient nutrient medium?

A7: Experiments demonstrate that treating calcium-deficient cocklebur plants with alpha-naphthalene this compound delays the appearance of calcium deficiency symptoms, particularly at higher temperatures (75°F). Treated plants exhibit more normal cell size and lignification compared to untreated plants. []

Q7: How does this compound interact with the amide sensor protein AmiC?

A8: Studies using X-ray and neutron scattering reveal that this compound promotes the formation of AmiC trimers. This ligand-dependent oligomerization is a unique characteristic of AmiC compared to other members of the periplasmic binding protein superfamily. []

Q8: Can this compound be used to synthesize other compounds?

A9: Yes, this compound serves as a versatile building block in organic synthesis. Researchers utilize it to prepare various heterocyclic compounds, including thiazolidines, imidazolidines, oxazoles, and pyridines. []

Q9: What is the role of this compound in the synthesis of N-hexylthis compound?

A10: this compound acts as a reactant in the rhodium-catalyzed reductive amidation of hexanal to produce N-hexylthis compound. [] The reaction proceeds through the nucleophilic addition of this compound to hexanal, forming an intermediate that is subsequently hydrogenated to the desired product.

Q10: Can this compound derivatives function as anti-cancer agents?

A11: Yes, research indicates that certain benzimidazole-containing this compound derivatives, such as 3a and 3b, exhibit neuroprotective effects against ethanol-induced neurodegeneration in rat models. These derivatives ameliorate oxidative stress and neuroinflammation, suggesting potential as anti-cancer agents. []

Q11: Can this compound derivatives act as H1-antihistamines?

A12: Researchers have synthesized a series of β-[2-(alkoxyethyl)oxy]- and β-[[2-(N,N-dialkylamino)ethyl]oxy]acetamides incorporating various N-heteryl moieties, and evaluated their in vitro antihistaminic activity. While the results showed some activity, further research is needed to optimize their potency and selectivity. []

Q12: Are there this compound derivatives that exhibit antibacterial activity?

A13: Yes, studies show that α-substituted N4-acetamide derivatives of ciprofloxacin and norfloxacin demonstrate promising antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. []

Q13: How is this compound metabolized in the body?

A15: this compound is primarily metabolized in the liver via hydrolysis to acetate and ammonia. [] The acetate can be further metabolized to carbon dioxide and water, while ammonia is converted to urea and excreted in the urine.

Q14: How are this compound levels in food products measured?

A17: A sensitive and accurate method for quantifying this compound in milk, beef, and coffee involves derivatization with 9-xanthydrol followed by analysis using gas chromatography/mass spectrometry. [] This method minimizes artifactual this compound formation observed in traditional direct injection techniques.

Q15: What considerations are important for the analytical method validation of this compound?

A15: Validation of analytical methods for this compound should include assessment of accuracy, precision, specificity, linearity, range, limit of detection, limit of quantification, robustness, and system suitability. These parameters ensure the reliability and accuracy of the analytical data.

Q16: Is this compound biodegradable?

A19: Yes, this compound can be degraded by bacteria like Bacillus sphaericus under aerobic conditions. [] The degradation process involves hydrolysis of this compound to acetate and ammonia.

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